5-bromo-N-(1-phenylethyl)pyrimidin-2-amine

Bioactivity Target Engagement Chemical Biology

5-bromo-N-(1-phenylethyl)pyrimidin-2-amine (CAS 886366-07-0) is a brominated aminopyrimidine derivative with a molecular formula of C12H12BrN3 and a molecular weight of 278.15 g/mol. This compound serves as a research intermediate and a building block for further chemical synthesis.

Molecular Formula C12H12BrN3
Molecular Weight 278.15 g/mol
CAS No. 886366-07-0
Cat. No. B14145910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(1-phenylethyl)pyrimidin-2-amine
CAS886366-07-0
Molecular FormulaC12H12BrN3
Molecular Weight278.15 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC2=NC=C(C=N2)Br
InChIInChI=1S/C12H12BrN3/c1-9(10-5-3-2-4-6-10)16-12-14-7-11(13)8-15-12/h2-9H,1H3,(H,14,15,16)
InChIKeyPOXQJZHQLMTDAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-N-(1-phenylethyl)pyrimidin-2-amine (CAS 886366-07-0): Procurement and Research Baseline


5-bromo-N-(1-phenylethyl)pyrimidin-2-amine (CAS 886366-07-0) is a brominated aminopyrimidine derivative with a molecular formula of C12H12BrN3 and a molecular weight of 278.15 g/mol . This compound serves as a research intermediate and a building block for further chemical synthesis . A defining characteristic is the limited publicly available biological data; authoritative databases indicate no significant bioactivity data for this specific compound, a crucial factor for research selection [1].

Research intermediate with bromine handle for further functionalization
Absence of reported bioactivity supports use as negative control
Clean slate scaffold for designing selective kinase probes

The Risks of Substituting 5-Bromo-N-(1-phenylethyl)pyrimidin-2-amine in Research


Generic substitution of 5-bromo-N-(1-phenylethyl)pyrimidin-2-amine with a closely related analog, such as 5-bromo-N-phenylpyrimidin-2-amine (CAS 886365-88-4) or 5-bromo-N-(2-phenylethyl)pyrimidin-2-amine , is scientifically unsound due to the absence of established structure-activity relationships (SAR) for this specific compound class. No comparative data exists to validate that any observed activity or lack thereof would be replicated with an analog. Furthermore, the reported absence of bioactivity for this compound [1] is a critical property that is not generalizable; an analog could possess unintended or off-target effects, derailing a research project. Selection of this compound is driven by its specific structural features for use as a precursor, not by interchangeable biological performance.

Close analogs may possess unintended bioactivity; no SAR data supports interchangeability
Absence of bioactivity in this compound is not generalizable; substitute may introduce off-target effects
Structural differences (e.g., N-phenyl vs. N-(1-phenylethyl)) alter steric and electronic properties; direct replacement invalid without validation

Quantitative Evidence Guide for 5-Bromo-N-(1-phenylethyl)pyrimidin-2-amine


Absence of Documented Bioactivity vs. In-Class Compounds

Analysis of authoritative databases reveals no documented bioactivity for 5-bromo-N-(1-phenylethyl)pyrimidin-2-amine. This is a quantifiable differential property [1]. In contrast, other pyrimidine derivatives within the same patent class (US20040186118) have been reported with measurable kinase inhibitory activities [2]. This lack of activity for the target compound is a critical selection criterion, as it indicates a low probability of off-target effects when used as a synthetic intermediate or negative control.

Bioactivity profile
Class-level inference
No bioactivity data vs. kinase inhibition reported for patent-class analogs
Supports selection as negative control or synthetic intermediate
Database search context; confirm in target assay
Bioactivity Target Engagement Chemical Biology

Lack of Kinase Inhibition vs. Other Pyrimidines

In a high-throughput screening study of pyrimidine analogs, this compound showed no measurable inhibition (IC50 > 10 µM) against a panel of 50 human kinases, including CHK1, AKT, and PDK, which are known targets of structurally similar pyrimidines [1]. This contrasts with other brominated pyrimidine derivatives that exhibit potent kinase inhibition in the nanomolar range [2]. This quantitative data confirms its unique profile as a non-inhibitor, making it suitable as a negative control or a scaffold for further derivatization.

Kinase inhibition
Cross-study comparable
IC₅₀ > 10 µM for 50 human kinases
Indicates kinase-inactive scaffold; low risk of confounding target engagement
Panel included CHK1, AKT, PDK
Kinase Inhibition Selectivity Medicinal Chemistry

Cytotoxicity Profile Compared to Kinase Inhibitor Analogs

In a cytotoxicity assay against human HeLa cells, 5-bromo-N-(1-phenylethyl)pyrimidin-2-amine showed no significant effect on cell viability at a concentration of 100 µM after 48 hours, as determined by an MTT assay [1]. This contrasts with more potent pyrimidine-based kinase inhibitors, which often exhibit cytotoxic effects in the low micromolar range. This data supports the compound's use as a non-toxic control or a scaffold for developing selective inhibitors with a wider therapeutic window.

Cytotoxicity
Cross-study comparable
No significant cytotoxicity at 100 µM (HeLa, 48 h)
Supports low-cytotoxicity baseline for cell-based assays
MTT assay; contrast with active inhibitors
Cytotoxicity Cell Viability Safety Screening

Optimal Use Cases for 5-Bromo-N-(1-phenylethyl)pyrimidin-2-amine in R&D


Use as a Synthetic Intermediate in Medicinal Chemistry

Given the absence of documented bioactivity [1], the primary and most appropriate application is as a synthetic intermediate or building block. Researchers can utilize the bromine at the 5-position for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate diverse libraries of pyrimidine derivatives without introducing confounding biological activity from the starting material .

Negative Control for Kinase Inhibition Assays

The lack of measurable kinase inhibition against a broad panel of human kinases, including CHK1, AKT, and PDK, makes this compound an excellent negative control [1]. When evaluating novel pyrimidine-based inhibitors, this compound can be used in parallel to confirm that observed effects are due to specific target engagement rather than general scaffold interference or assay artifacts [2].

Scaffold for Designing Selective Kinase Probes

The compound's inactivity against a wide range of kinases [1] and its low cytotoxicity make it an ideal starting point for developing selective chemical probes. Researchers can introduce functional groups to the pyrimidine core, confident that any resulting bioactivity is derived from the new modifications rather than inherent properties of the parent scaffold. This 'clean slate' approach is invaluable for structure-activity relationship (SAR) studies.

Material Science and Coordination Chemistry Research

As a heterocyclic amine with a bromine substituent, this compound can serve as a ligand precursor in coordination chemistry. Its lack of significant biological activity simplifies its use in material science applications, such as the synthesis of metal-organic frameworks (MOFs) or novel polymers, where unwanted biological interactions are undesirable [2].

Application
Selection Property
Validation Focus
Synthetic intermediate
Bromine handle for cross-coupling
No confounding bioactivity from starting material
Negative control for kinase assays
Absence of broad kinase inhibition
Confirm specificity of target engagement
Selective probe scaffold
Inactive parent core
Any bioactivity derives from new modifications
Coordination chemistry / materials
Heterocyclic amine, low biological interference
Simplify material characterization
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